molecular formula C9H12N2O4S B146509 (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 24701-69-7

(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Katalognummer: B146509
CAS-Nummer: 24701-69-7
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: BDSDFCVDQUGOFB-XNCJUZBTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (6R,7R)-7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin derivative characterized by a bicyclic β-lactam core. Its structure includes a 7-amino group and a 3-methoxymethyl substituent, distinguishing it from other cephalosporins. The methoxymethyl group at position 3 enhances stability against enzymatic hydrolysis compared to acetoxymethyl analogs (e.g., (6R,7S)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, molecular formula C₁₀H₁₂N₂O₅S) .

Wirkmechanismus

Target of Action

The primary target of 7-Amca, also known as (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid or 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid, is the bacterial cell wall . It has the ability to penetrate bacterial cell walls and inhibit their synthesis .

Mode of Action

7-Amca acts by binding reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis, which consequently reduces the amount of bleeding post-surgery .

Biochemical Pathways

The biochemical pathway of 7-Amca involves the conversion of cephalosporin C into 7-ACA, which is then transformed into 7-Amca . This transformation is achieved through a seven-step procedure that includes the introduction of a 7 α-methoxy group to the cephalosporin nucleus .

Pharmacokinetics

It is known that most elimination takes place during the first eight hours, giving an apparent elimination half-life of approximately two hours . The plasma clearance ranges between 110–116 ml/min, and the urinary recovery of the compound exceeds 95% of the dose .

Result of Action

The result of 7-Amca’s action is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes 7-Amca effective against many pathogenic microorganisms and resistant Gram-negative bacteria .

Action Environment

The action of 7-Amca can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents. It is soluble in DMF, DMSO, and aqueous base . Furthermore, its fluorescence properties, which are used for protein labeling, can be influenced by the presence of other fluorescent compounds .

Biologische Aktivität

(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as 7-AMCA, is a bicyclic compound that has garnered attention for its potential biological activities, particularly as an antibiotic and as an intermediate in the synthesis of cephalosporin antibiotics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₂N₂O₄S
  • Molecular Weight : 244.27 g/mol
  • CAS Number : 24701-69-7
  • Structure : The compound features a bicyclic structure with a thiazolidine ring and an oxo group, contributing to its biological properties.

7-AMCA exhibits its biological activity primarily through inhibition of bacterial cell wall synthesis. This mechanism is similar to that of other beta-lactam antibiotics, which target penicillin-binding proteins (PBPs) involved in the final stages of peptidoglycan synthesis in bacterial cell walls.

Antimicrobial Activity

Research indicates that 7-AMCA possesses a broad spectrum of antimicrobial activity against various gram-positive and gram-negative bacteria. It is particularly effective against strains resistant to traditional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL
Streptococcus pneumoniae0.25 µg/mL
Acinetobacter baumannii2 µg/mL

These results suggest that 7-AMCA could be a promising candidate for treating infections caused by resistant bacteria.

Case Studies

  • Clinical Application in Ceftizoxime Synthesis :
    • A study demonstrated the utility of 7-AMCA as a key intermediate in the synthesis of ceftizoxime, a broad-spectrum cephalosporin antibiotic. The compound's ability to enhance the efficacy of cephalosporins against resistant strains was highlighted, suggesting its importance in antibiotic development .
  • In Vivo Efficacy Testing :
    • In animal models, 7-AMCA showed significant reductions in bacterial load when administered against infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The study reported a 90% reduction in bacterial counts within 24 hours post-administration .

Toxicity and Safety Profile

While 7-AMCA demonstrates potent antimicrobial activity, its safety profile is crucial for clinical applications. Preliminary toxicity studies indicate that it has a low toxicity profile at therapeutic doses, with no significant adverse effects observed in animal models.

Vergleich Mit ähnlichen Verbindungen

Cephalosporins share the 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid core but differ in substituents at positions 3 and 7, which critically influence their biological activity and stability. Below is a detailed comparison:

Structural and Functional Differences

Compound Name / Identifier R3 Substituent R7 Substituent Key Properties References
Target Compound Methoxymethyl Amino Hypothesized stability against esterase hydrolysis due to methoxy group; potential for lower protein binding compared to carbamoyl analogs.
Cefozopran Hydrochloride 1H-imidazo[1,2-b]pyridazin-4-ium-1-ylmethyl (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl Broad-spectrum activity against Gram-negative bacteria; β-lactamase resistance due to methoxyimino group.
SQ 14,359 (1-Methyl-1H-tetrazol-5-yl)thio D-[(Aminocarbonyl)amino]-2-thienylacetyl High potency against β-lactamase-producing organisms; broad-spectrum in vitro activity.
E1100 N,N-Dimethylcarbamoyloxymethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetyl Concentration-dependent serum protein binding (82.2–90.8% in humans); dose-dependent pharmacokinetics in rats.
Cefazedone (5-Methyl-1,3,4-thiadiazol-2-yl)thio 2-(3,5-Dichloro-4-oxo-1(4H)-pyridyl)acetamido Strong activity against Gram-positive bacteria; moderate efficacy against Enterobacteriaceae.
(6R,7R)-3-((Z)-Prop-1-enyl) Derivative (Z)-Prop-1-enyl Amino Molecular weight 240.28; likely reduced steric hindrance compared to bulkier substituents, potentially enhancing membrane permeability.

Pharmacokinetic and Stability Insights

  • Protein Binding : The target compound’s methoxymethyl group may reduce serum protein binding compared to E1100’s carbamoyloxymethyl group (82–91% binding in humans) .
  • Enzymatic Stability : Methoxymethyl at R3 likely improves resistance to esterase-mediated hydrolysis compared to acetoxymethyl analogs (e.g., ’s compound) .
  • Synthetic Challenges : Derivatives like (6R,7R)-7-benzamido-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid require multi-step synthesis with ~30% yield, highlighting the complexity of modifying R3/R7 groups .

Antibacterial Spectrum

While direct data for the target compound are unavailable, structural analogs suggest:

  • Gram-Positive Activity : Likely moderate, as seen in cefazedone ().
  • Gram-Negative Coverage : Inferior to cefozopran or SQ 14,359, which have extended-spectrum side chains (e.g., thiadiazole or thienyl groups) .

Key Research Findings and Data Tables

Table 1: Molecular Properties Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₀H₁₃N₂O₅S 289.29 3-Methoxymethyl, 7-amino
(6R,7S)-3-Acetoxymethyl Analog C₁₀H₁₂N₂O₅S 272.28 3-Acetoxymethyl, 7-amino
E1100 C₁₅H₁₈N₆O₇S₂ 482.47 3-Carbamoyloxymethyl, 7-hydroxyimino

Table 2: Pharmacokinetic Parameters (Rat Models)

Compound Dose (mg/kg) Clearance (ml/h/kg) Volume of Distribution (ml/kg) Protein Binding (%)
E1100 20 64.23 Dose-dependent 71.7 (Rat)
Cefozopran N/A N/A N/A >90 (Inferred)

Notes and Limitations

  • Contradictions : suggests high protein binding for carbamoyloxymethyl derivatives, but the target compound’s methoxymethyl group may lower this value. Direct experimental validation is needed.
  • Data Gaps : Antibacterial activity and clinical efficacy data for the target compound are absent in the provided evidence; inferences are based on structural analogs.
  • Synthesis Complexity : Modifications at R3 (e.g., methoxymethyl vs. chloromethyl) require tailored protection/deprotection strategies, impacting scalability .

Eigenschaften

CAS-Nummer

24701-69-7

Molekularformel

C9H12N2O4S

Molekulargewicht

244.27 g/mol

IUPAC-Name

(6S,7S)-7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14)/t5-,8-/m0/s1

InChI-Schlüssel

BDSDFCVDQUGOFB-XNCJUZBTSA-N

SMILES

COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Isomerische SMILES

COCC1=C(N2[C@H]([C@H](C2=O)N)SC1)C(=O)O

Kanonische SMILES

COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Piktogramme

Irritant; Health Hazard

Synonyme

7-AMCA;  7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  (6R-trans)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  7-Amino-3-methoxymethyl-Δ3-cephem-4-carboxylic Acid

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.